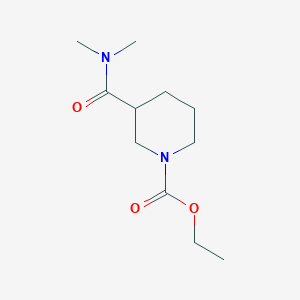
Ethyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate, commonly known as EDDP, is a synthetic compound that belongs to the class of piperidine derivatives. EDDP is a metabolite of methadone, a synthetic opioid used for pain management and opioid addiction treatment. EDDP has gained attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of EDDP is not fully understood. However, it is believed to act as a weak mu-opioid receptor agonist, similar to methadone. EDDP has also been shown to inhibit the reuptake of dopamine and norepinephrine, which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects:
EDDP has been shown to have similar effects to methadone, such as analgesia, sedation, and respiratory depression. However, EDDP is less potent than methadone and has a longer half-life. EDDP has also been shown to have effects on the cardiovascular system, such as decreasing heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
EDDP has several advantages for use in scientific research. It is a stable compound that can be easily detected in biological samples. EDDP is also less potent than methadone, which makes it safer to handle and administer. However, EDDP has some limitations. It is a metabolite of methadone, which means that its presence in biological samples may not be specific to methadone use. EDDP may also have cross-reactivity with other drugs or compounds, which may lead to false-positive results.
Zukünftige Richtungen
EDDP has potential applications in various areas of scientific research. One area of interest is the development of new drug testing methods that can detect methadone use more accurately and efficiently. EDDP may also be used as a biomarker for other opioids, such as fentanyl and buprenorphine. Further research is needed to fully understand the pharmacological and physiological effects of EDDP and its potential applications in scientific research.
Synthesemethoden
EDDP can be synthesized through a multi-step process starting from piperidine. The first step involves the protection of the piperidine nitrogen with a dimethylcarbamoyl group. This is followed by the esterification of the carboxylic acid group with ethyl alcohol. The resulting EDDP can be purified through various methods, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
EDDP has been used in various scientific studies as a marker for methadone use. It is a stable compound that can be easily detected in biological samples, such as urine, blood, and hair. EDDP has also been used to study the metabolism and pharmacokinetics of methadone in humans and animals.
Eigenschaften
IUPAC Name |
ethyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-4-16-11(15)13-7-5-6-9(8-13)10(14)12(2)3/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDBOHOKPDMEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC(C1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B7509547.png)



![2-(Quinolin-8-ylmethyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7509574.png)



